molecular formula C10H15BO3 B580932 (3-Methyl-5-propoxyphenyl)boronic acid CAS No. 1256346-06-1

(3-Methyl-5-propoxyphenyl)boronic acid

Cat. No. B580932
CAS RN: 1256346-06-1
M. Wt: 194.037
InChI Key: JVIXETMMBNQDES-UHFFFAOYSA-N
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Description

“(3-Methyl-5-propoxyphenyl)boronic acid” is a boronic acid compound with the CAS Number: 1256346-06-1 . Its molecular formula is C10H15BO3 and it has a molecular weight of 194.04 . It is typically stored at room temperature under an inert atmosphere . The compound is solid in its physical form .


Synthesis Analysis

Boronic acids, including “(3-Methyl-5-propoxyphenyl)boronic acid”, are generally synthesized using well-known and relatively simple methods . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Molecular Structure Analysis

The InChI code for “(3-Methyl-5-propoxyphenyl)boronic acid” is 1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “(3-Methyl-5-propoxyphenyl)boronic acid”, are known for their ability to form reversible covalent interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications .


Physical And Chemical Properties Analysis

“(3-Methyl-5-propoxyphenyl)boronic acid” is a solid compound . It is typically stored at room temperature under an inert atmosphere . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

(a): Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. The success of SM coupling relies on organoboron reagents, which play a crucial role in the transmetalation step .

(b): Boron Reagents for SM Coupling: Several classes of boron reagents have been developed for SM coupling. These reagents exhibit distinct properties tailored for specific coupling conditions. Notably, (3-Methyl-5-propoxyphenyl)boronic acid is one such organoboron reagent used in SM coupling reactions.

©: Mechanism: During SM coupling, oxidative addition occurs with electrophilic organic groups, leading to Pd–C bond formation. Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium.

(d): Applications: (3-Methyl-5-propoxyphenyl)boronic acid participates in SM coupling reactions, enabling the synthesis of diverse biaryl compounds. Researchers utilize this method for drug discovery, natural product synthesis, and materials science .

Sensing Applications

(a): Boronic Acid Interactions: Boronic acids interact with cis-diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions make boronic acids valuable for sensing applications.

(b): Homogeneous and Heterogeneous Sensing: Boronic acids serve as sensors in both homogeneous assays and heterogeneous detection systems. Their ability to bind to specific analytes, such as sugars or other diols, makes them useful for biosensors and environmental monitoring .

Other Potential Applications

(a): Chemical Synthesis: (3-Methyl-5-propoxyphenyl)boronic acid can be employed in various synthetic routes, including the construction of complex molecules and functional materials.

(b): Catalysis: Researchers explore boronic acids as catalysts in diverse transformations, such as protodeboronation reactions. These reactions enable the formation of new C–C or C–heteroatom bonds .

Mechanism of Action

While the specific mechanism of action for “(3-Methyl-5-propoxyphenyl)boronic acid” is not detailed in the search results, boronic acids in general have been shown to interact with diols and strong Lewis bases . This interaction is often utilized in the design of drugs .

Safety and Hazards

The safety information for “(3-Methyl-5-propoxyphenyl)boronic acid” indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(3-methyl-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXETMMBNQDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681645
Record name (3-Methyl-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-5-propoxyphenyl)boronic acid

CAS RN

1256346-06-1
Record name Boronic acid, B-(3-methyl-5-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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